8-benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-Benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted at positions 4 and 8 with a 4-methylbenzenesulfonyl (tosyl) group and a benzoyl group, respectively. The spiro[4.5]decane scaffold introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-17-7-9-19(10-8-17)28(25,26)23-15-16-27-21(23)11-13-22(14-12-21)20(24)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULADXHHKMHAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a one-pot three-component condensation reaction.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key signaling molecules and transcription factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1-oxa-4,8-diazaspiro[4.5]decane derivatives arises from variations in substituents at positions 4 and 6. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected 1-Oxa-4,8-Diazaspiro[4.5]decane Derivatives
*Calculated based on structural similarity.
Key Observations:
Bulky substituents like mesitylsulfonyl introduce steric hindrance, which may limit metabolic degradation but reduce binding pocket accessibility.
Pharmacological Implications :
- Halogenated derivatives (e.g., bromobenzoyl) may engage in halogen bonding, a critical interaction in drug-receptor complexes.
- Carboxylic acid-containing analogues offer improved solubility and bioavailability, advantageous for oral administration.
Structural Flexibility vs. Rigidity :
- Cyclopropanecarbonyl and benzoyl groups balance lipophilicity and rigidity, optimizing membrane permeability and conformational stability.
Synthetic Feasibility :
- Many analogues are synthesized via sulfonylation or acylation of the spirocyclic core, as inferred from methodologies in related studies.
Biological Activity
8-Benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S, with a molecular weight of approximately 372.48 g/mol. The compound features a spirocyclic structure that contributes to its distinct chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interactions at the molecular level, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
- Receptor Modulation : It can interact with various receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, inhibiting microbial growth.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Antihypertensive Effects
A study focused on derivatives of diazaspiro compounds demonstrated antihypertensive effects in spontaneous hypertensive rats. Compounds similar to 8-benzoyl exhibited significant blood pressure-lowering effects through alpha-adrenergic receptor antagonism .
Neuroprotective Properties
Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan can protect against neurotoxic agents. These compounds exhibited protective effects against triethyltin-induced brain edema in rats, suggesting potential applications in neuroprotection and treatment of cognitive deficits .
Case Studies
Several case studies have explored the pharmacological profiles of compounds related to this compound:
- Study on Neuroprotection : A series of novel derivatives were synthesized and tested for their inhibitory action on calcium uptake in cerebrocortical synaptosomes. The most potent compounds showed remarkable protection against neurotoxic agents and were effective in preventing learning and memory deficits induced by various stressors .
- Antihypertensive Study : In a comparative study involving several diazaspiro compounds, those substituted at the 4-position demonstrated the highest antihypertensive activity, indicating that structural modifications can significantly impact biological efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 8-benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the spirocyclic core via cyclization of a diamine precursor under anhydrous conditions to avoid hydrolysis .
- Step 2 : Sulfonylation at the 4-position using 4-methylbenzenesulfonyl chloride, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Step 3 : Benzoylation at the 8-position using benzoyl chloride or activated derivatives, monitored via thin-layer chromatography (TLC) for intermediate purity .
Key considerations include optimizing reaction temperatures (often 0–60°C) and solvent selection (e.g., dichloromethane or THF) to stabilize reactive intermediates .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the spirocyclic framework, benzoyl, and tosyl substituents. Distinctive signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) and detects isotopic patterns for chlorine or sulfur atoms .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement of the spiro system .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with modified substituents?
- Systematic Substitution : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to study electronic effects on reactivity . Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, stoichiometry) .
- Catalysis : Explore Pd-catalyzed cross-coupling reactions to introduce heteroaromatic groups at the 8-position, enhancing pharmacological potential .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound class?
- Orthogonal Assays : Combine in vitro binding assays (e.g., SPR for affinity measurements) with functional cellular assays (e.g., cAMP modulation) to validate target engagement .
- Metabolic Stability Testing : Use liver microsome assays to determine if conflicting in vivo results stem from rapid metabolism .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) via molecular docking against target proteins (e.g., GPCRs or kinases) .
- Spirocyclic Modifications : Vary ring size (e.g., 5- vs. 6-membered rings) to alter conformational flexibility and binding pocket compatibility .
Q. What analytical techniques address challenges in isolating diastereomers or enantiomers?
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Strict QC Protocols : Implement LC-MS purity thresholds (>95%) and standardized biological assay conditions (e.g., cell passage number, serum batch) .
- Positive Controls : Include reference compounds (e.g., known receptor antagonists) to normalize inter-experimental variability .
Methodological Challenges and Solutions
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Proteomics Profiling : Use affinity-based pull-down assays coupled with LC-MS/MS to identify off-target interactions .
- Knockout Models : CRISPR-Cas9 gene editing to confirm target dependency in cellular models .
Q. How can computational modeling enhance experimental design for this compound?
- Molecular Dynamics (MD) Simulations : Predict binding modes and residence times in target pockets to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogS) and cytochrome P450 interactions to flag liabilities early .
Data Reproducibility and Reporting
Q. What metadata should accompany publications to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
